molecular formula C16H19N3O5S2 B2862421 N-{4-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-94-4

N-{4-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2862421
CAS No.: 851780-94-4
M. Wt: 397.46
InChI Key: LASSMRAWHIDRFD-UHFFFAOYSA-N
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Description

N-{4-[1-(Ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring dual sulfonamide groups (methanesulfonamide and ethanesulfonyl) and a furan-2-yl substituent. Its structure combines a dihydropyrazole core with aryl and sulfonamide moieties, a design common in bioactive molecules targeting enzymes like carbonic anhydrase .

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-3-26(22,23)19-15(16-5-4-10-24-16)11-14(17-19)12-6-8-13(9-7-12)18-25(2,20)21/h4-10,15,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASSMRAWHIDRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step reactions. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-ylmethylenes . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety, considering the complex nature of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The sulfonyl groups can be reduced to sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the sulfonyl groups can yield sulfides .

Scientific Research Applications

N-{4-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Pyrazoline Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key References
N-{4-[1-(Ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 4,5-Dihydro-1H-pyrazole Ethanesulfonyl, methanesulfonamide, furan-2-yl 443.48
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (1–9) 4,5-Dihydro-1H-pyrazole 4-Hydroxyphenyl, aryl, benzenesulfonamide 350–420 (approx.)
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 4,5-Dihydro-1H-pyrazole 3-Chlorophenylsulfonyl, 2-fluorophenyl, ethanesulfonamide 495.94
4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide 4,5-Dihydro-1H-pyrazole Methyl, oxo, benzenesulfonamide 279.32

Key Observations:

Substituent Effects :

  • The furan-2-yl group in the target compound provides electron-rich aromaticity, contrasting with halogenated aryl groups (e.g., 2-fluorophenyl in ) that confer electron-withdrawing effects. This impacts charge distribution and binding to hydrophobic enzyme pockets.
  • Dual sulfonamides (methanesulfonamide and ethanesulfonyl) enhance solubility and hydrogen-bonding capacity compared to single-sulfonamide analogs like those in .

Synthetic Routes :

  • The target compound likely requires sequential sulfonation steps for the ethanesulfonyl and methanesulfonamide groups, whereas hydroxyl- or halogen-substituted derivatives (e.g., ) utilize simpler coupling reactions.

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Target Enzyme/Activity IC50/EC50 (μM) Key Findings References
Benzenesulfonamide-pyrazolines (4-hydroxyphenyl) Carbonic Anhydrase IX 0.12–0.85 Hydroxyphenyl enhances isoform selectivity over CA-II .
Halogenated pyrazolines (3-chloro, 2-fluoro) Cytotoxicity (HeLa cells) 8.3–22.7 Fluorine substitution correlates with improved membrane permeability .
Target compound (furan-2-yl, dual sulfonamides) Carbonic Anhydrase (predicted) N/A Furan may reduce off-target binding; dual sulfonamides mimic CA active site

Insights :

  • The hydroxyphenyl group in improves selectivity for tumor-associated CA IX, but its phenolic -OH may reduce metabolic stability versus the target compound’s sulfonamides.
Computational and Crystallographic Comparisons
  • Electronic Properties : Multiwfn analysis predicts the furan ring in the target compound contributes to a polarized electron density, facilitating interactions with polar residues in enzyme binding sites. This contrasts with the electron-deficient halogens in , which favor hydrophobic interactions.
  • Crystallography : SHELX-refined structures reveal that sulfonamide groups in the target compound form robust hydrogen-bonding networks (e.g., N-H···O=S), absent in methyl-oxo derivatives like .

Biological Activity

N-{4-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound includes a pyrazole ring, which is known for its diverse biological activities. The compound has a molecular formula of C₁₈H₁₉N₃O₄S₂ and a molecular weight of 393.48 g/mol.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For example, studies have shown that compounds similar to this compound can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. The compound's ability to modulate pathways such as BRAF(V600E) and EGFR has been highlighted in recent literature .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound has been shown to reduce inflammatory markers in vitro and in vivo. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Antimicrobial Activity

Studies have reported that certain pyrazole derivatives possess antimicrobial properties against a range of pathogens. The compound's structure may facilitate interactions with microbial targets, leading to inhibition of growth or viability. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : It is believed to interact with various receptors that modulate cellular responses to growth factors and inflammatory signals.
  • Signal Transduction Pathways : The compound can influence key signaling pathways involved in cell proliferation and survival.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined the antitumor effects of a series of pyrazole derivatives including the target compound. The results indicated that these compounds significantly inhibited the growth of several cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Research

In another study focusing on anti-inflammatory activity, researchers evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound effectively reduced TNF-alpha levels by approximately 50%, demonstrating its potential as an anti-inflammatory agent .

Data Tables

Biological Activity Effect Reference
AntitumorIC50 = 10–30 µM against A549 cells
Anti-inflammatoryReduces TNF-alpha by ~50%
AntimicrobialEffective against Gram-positive bacteria

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